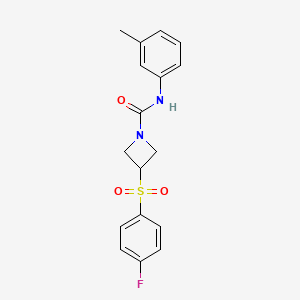
3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H17FN2O3S and its molecular weight is 348.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-((4-Fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the azetidine core and subsequent functionalization. The general synthetic route can be summarized as follows:
- Formation of the Azetidine Core : This involves cyclization reactions using appropriate precursors.
- Introduction of the Sulfonyl Group : The sulfonyl moiety can be introduced through sulfonation reactions with sulfonyl chlorides.
- Amide Bond Formation : The final step involves the coupling of the azetidine with the m-tolyl amine to form the carboxamide linkage.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that compounds containing the azetidine structure exhibit significant antibacterial properties. For example, derivatives with similar structures have shown enhanced activity against Gram-positive and Gram-negative bacteria. In a comparative study, certain synthesized derivatives demonstrated better antibacterial efficacy than standard drugs such as streptomycin .
Anticancer Activity
The anticancer potential of this compound has also been evaluated. Compounds with azetidinone skeletons have been reported to inhibit proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers . Notably, some derivatives have shown IC50 values in the low micromolar range, indicating potent cytotoxic effects against human carcinoma cells .
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with active sites of bacterial enzymes, disrupting their function.
- Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways through mitochondrial dysfunction or caspase activation.
- Cell Cycle Arrest : Some studies suggest that azetidine derivatives can cause cell cycle arrest at specific phases, contributing to their antiproliferative effects.
Case Studies
Several studies have documented the biological activity of related compounds:
- Antibacterial Study : A series of azetidinone derivatives were synthesized and tested for antibacterial activity against various strains. Compounds exhibiting a 50% inhibition concentration (IC50) significantly lower than standard antibiotics were identified .
- Anticancer Evaluation : In vitro studies on MCF-7 breast cancer cells revealed that certain derivatives led to a reduction in cell viability by inducing apoptosis at nanomolar concentrations .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(3-methylphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12-3-2-4-14(9-12)19-17(21)20-10-16(11-20)24(22,23)15-7-5-13(18)6-8-15/h2-9,16H,10-11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVPOQPKTXYFOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














